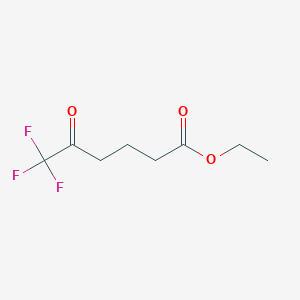

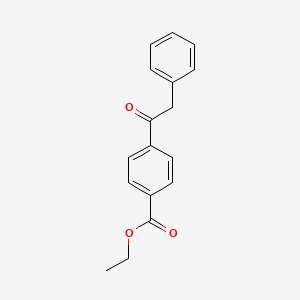

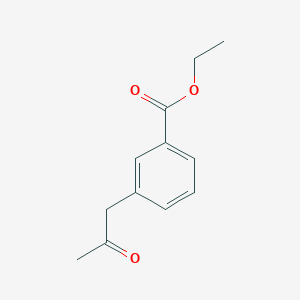

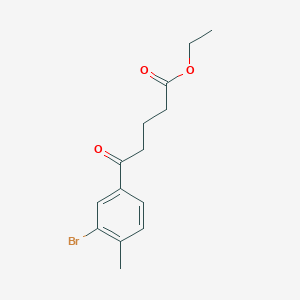

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone involves multiple steps, starting from different halogenated precursors. For instance, the synthesis of a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was achieved through a process characterized by various spectroscopic techniques, including FT-IR, UV-visible, 1H NMR, and HRMS. The molecular structure was further confirmed using single-crystal X-ray diffraction . Another study synthesized 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone, involving bromination, amination, cyclization, and acidification steps, achieving a total yield of 77.3% .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction techniques. For example, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters . The molecular geometry and vibrational frequencies were calculated using DFT/B3LYP methods, which showed good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various studies. For instance, the synthesized compound mentioned above was screened for antimicrobial activity, showing moderate effectiveness against selected pathogens . Another study focused on the synthesis of a hypervalent iodine(III) reagent for chlorination and oxidation reactions, demonstrating its application in synthesizing various activated arenes and heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely studied using both experimental and theoretical approaches. The HOMO-LUMO energy gap of the synthesized compound was determined experimentally and theoretically, with both methods yielding nearly identical results, indicating the stability and electronic properties of the compound . Additionally, the compound's nonlinear optical properties suggest potential applications as an NLO material .

Wissenschaftliche Forschungsanwendungen

Copolymerization Studies :

- Novel Copolymers of Trisubstituted Ethylenes and Styrene :This study involves the preparation and characterization of electrophilic trisubstituted ethylenes, including 2,6-dichlorophenyl variants, which were copolymerized with styrene. The copolymers exhibited high glass transition temperatures, indicating decreased chain mobility due to the high dipolar character of the monomer units (Kim et al., 1999).

Synthesis and Antipathogenic Activity :

- Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives :This research describes the synthesis of acylthioureas with various aryl substituents, including 3,5-dichlorophenyl, demonstrating significant antipathogenic activity against bacteria known for their biofilm formation. The study highlights the potential of these derivatives for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Analysis :

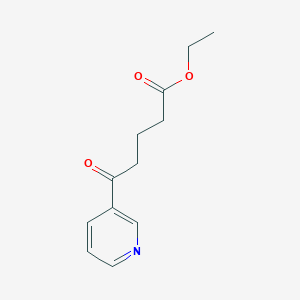

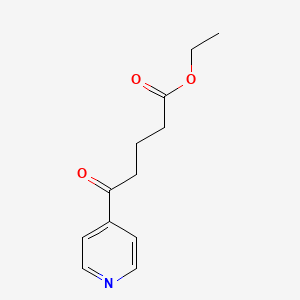

- Synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride :This paper details the synthesis of a compound starting from 3,5-difluoropropiophenone, which is closely related to the chemical structure of interest. The study emphasizes the selective halogen substitution and amination processes in the synthesis (Liu Chuan-xiang, 2006).

Polymer Science and Materials Chemistry :

- Novel Copolymers of Styrene :This study focuses on synthesizing and characterizing novel copolymers, including halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. The copolymers' thermal properties and decomposition behaviors were thoroughly analyzed, providing valuable insights into their potential applications in materials science (Savittieri et al., 2022).

Catalysis and Polymerization :

- Living Polymerization of Ethylene Catalyzed by Titanium Complexes :This research presents titanium complexes with fluorine-containing ligands, demonstrating their efficacy in catalyzing the living polymerization of ethylene to produce high molecular weight polyethylenes. The study highlights the role of fluorine atoms in the ligands, influencing the polymerization process (Mitani et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F2O/c16-12-2-1-3-13(17)15(12)14(20)5-4-9-6-10(18)8-11(19)7-9/h1-3,6-8H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOZKIBGATFPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644989 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-54-3 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.